molecular formula C21H18N2O3 B14260464 4-[(Acridin-9-YL)amino]-2,6-dimethoxyphenol CAS No. 139501-99-8

4-[(Acridin-9-YL)amino]-2,6-dimethoxyphenol

Cat. No.: B14260464
CAS No.: 139501-99-8
M. Wt: 346.4 g/mol
InChI Key: XIQNHMFRBYWPRV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Acridin-9-ylamino)-2,6-dimethoxyphenol typically involves the reaction of acridine derivatives with appropriate phenolic compounds. One common method involves the nucleophilic substitution reaction where acridine is reacted with 2,6-dimethoxyphenol under controlled conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-(Acridin-9-ylamino)-2,6-dimethoxyphenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 4-(Acridin-9-ylamino)-2,6-dimethoxyphenol is used as a precursor in the synthesis of more complex acridine derivatives. It is also used in studying the photophysical properties of acridine compounds .

Biology: The compound is studied for its DNA intercalation properties, which make it a potential candidate for anticancer research. It is also used in studying the interactions between DNA and small molecules .

Medicine: Due to its ability to intercalate with DNA, the compound is researched for its potential use in chemotherapy. It is also investigated for its antimicrobial properties .

Industry: The compound is used in the development of fluorescent dyes and materials for various industrial applications .

Mechanism of Action

The primary mechanism of action of 4-(Acridin-9-ylamino)-2,6-dimethoxyphenol involves DNA intercalation. The acridine moiety inserts itself between the base pairs of DNA, disrupting the normal function of the DNA molecule. This can inhibit the activity of enzymes such as topoisomerases, which are essential for DNA replication and transcription . The compound’s ability to intercalate with DNA also makes it a potent cytotoxic agent, which is why it is studied for its anticancer properties .

Comparison with Similar Compounds

Uniqueness: 4-(Acridin-9-ylamino)-2,6-dimethoxyphenol is unique due to its specific substitution pattern, which imparts distinct photophysical and biological properties. Its dual methoxy groups enhance its solubility and reactivity compared to other acridine derivatives .

Properties

CAS No.

139501-99-8

Molecular Formula

C21H18N2O3

Molecular Weight

346.4 g/mol

IUPAC Name

4-(acridin-9-ylamino)-2,6-dimethoxyphenol

InChI

InChI=1S/C21H18N2O3/c1-25-18-11-13(12-19(26-2)21(18)24)22-20-14-7-3-5-9-16(14)23-17-10-6-4-8-15(17)20/h3-12,24H,1-2H3,(H,22,23)

InChI Key

XIQNHMFRBYWPRV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1O)OC)NC2=C3C=CC=CC3=NC4=CC=CC=C42

Origin of Product

United States

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